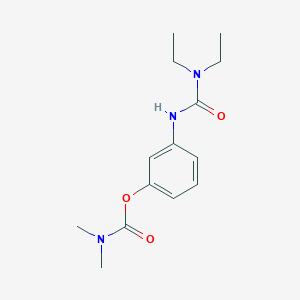
m-(3,3-Diethylureido)phenyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves several steps. One common method includes the reaction of 3-(3,3-dimethylureido)phenyl isocyanate with dimethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
m-(3,3-Diethylureido)phenyl dimethylcarbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives .
科学研究应用
m-(3,3-Diethylureido)phenyl dimethylcarbamate has several scientific research applications:
作用机制
The mechanism of action of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the concentration of acetylcholine, leading to prolonged stimulation of cholinergic receptors . This mechanism is similar to that of neostigmine, which is used to treat conditions like myasthenia gravis .
相似化合物的比较
m-(3,3-Diethylureido)phenyl dimethylcarbamate can be compared with other similar compounds, such as:
Neostigmine: Both compounds inhibit acetylcholinesterase, but neostigmine is more commonly used in clinical settings.
Physostigmine: Another acetylcholinesterase inhibitor, but with a different chemical structure and pharmacokinetic profile.
Pyridostigmine: Similar in function to neostigmine, but with a longer duration of action.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in certain applications, such as increased stability or selectivity .
属性
CAS 编号 |
73953-77-2 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC 名称 |
[3-(diethylcarbamoylamino)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O3/c1-5-17(6-2)13(18)15-11-8-7-9-12(10-11)20-14(19)16(3)4/h7-10H,5-6H2,1-4H3,(H,15,18) |
InChI 键 |
PCKYSMLEOVJUKB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


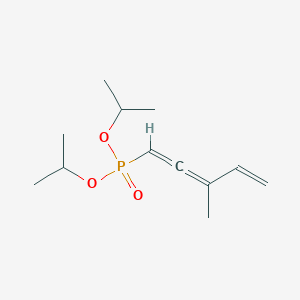
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)


![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
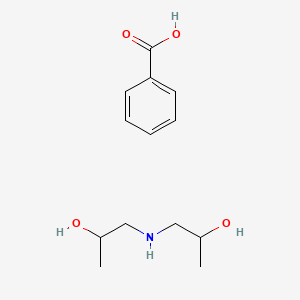
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
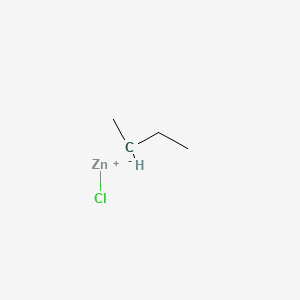
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
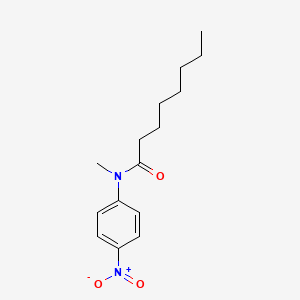
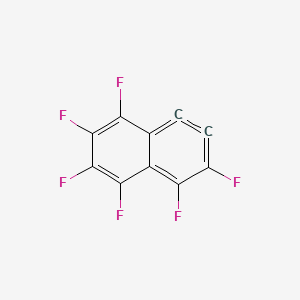
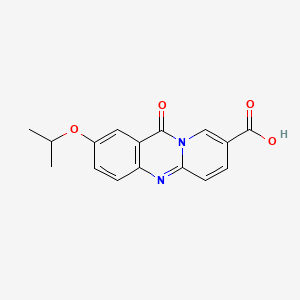
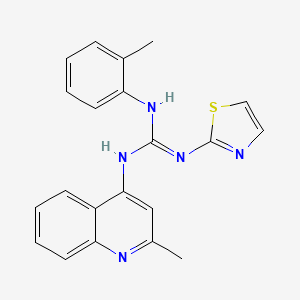
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
